3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid or triethyl orthoformate . For 3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, the synthetic route may involve the following steps:
Formation of the thienopyrimidine core: Heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones.
Introduction of the benzyl and nitrophenyl groups: Subsequent reactions with benzyl halides and nitrophenylmethyl sulfides under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the same core structure but differ in their substituents.
Thieno[3,4-b]pyridine derivatives: Similar heterocyclic compounds with different ring fusion patterns.
Uniqueness
3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of benzyl and nitrophenyl groups may enhance its biological activity and specificity compared to other thienopyrimidine derivatives.
Properties
IUPAC Name |
3-benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c24-19-18-17(9-10-27-18)21-20(22(19)12-14-5-2-1-3-6-14)28-13-15-7-4-8-16(11-15)23(25)26/h1-8,11H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLUTSYVXQJIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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